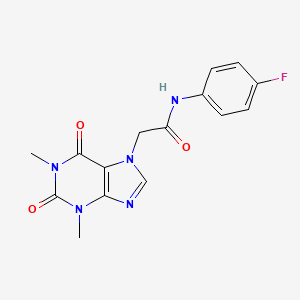
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C15H14FN5O3 and its molecular weight is 331.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-fluorophenyl)acetamide, a purine derivative with a complex structure, has garnered attention for its potential biological activities. This compound is characterized by its ability to interact with various biological pathways, making it a candidate for therapeutic applications.
- Molecular Formula : C15H13F2N5O3
- Molecular Weight : 349.29 g/mol
- CAS Number : 332117-63-2
The biological activity of this compound is primarily attributed to its interaction with cellular signaling pathways. Research indicates that it may inhibit specific kinases involved in cell proliferation and survival. This inhibition can lead to increased apoptosis in cancer cells.
Biological Activity Overview
The compound has been evaluated for its effects on various cancer cell lines. Notably, it has demonstrated:
- Antiproliferative Effects : Significant inhibition of cell growth in non-small cell lung cancer (NSCLC) cell lines such as H460 and A549.
- Induction of Apoptosis : The compound promotes apoptosis through the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), altering the Bax/Bcl-2 ratio favorably towards apoptosis.
Study 1: Anticancer Activity
A study assessed the antiproliferative effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| H460 | 5.93 ± 0.97 | 40.09 |
| A549 | 6.76 ± 0.25 | 26.76 |
| MCF-7 | Not significant | Not applicable |
The results indicated that the compound effectively induced apoptosis in a concentration-dependent manner in H460 and A549 cells .
Study 2: Mechanistic Insights
Further mechanistic studies revealed that treatment with the compound resulted in decreased levels of phosphorylated Akt (p-Akt), suggesting a pathway through which the compound exerts its effects:
| Protein Level | Control | Treated |
|---|---|---|
| p-Akt | High | Low |
| Bax | Low | High |
| Bcl-2 | High | Low |
This alteration in protein levels correlates with enhanced apoptotic signaling in treated cells .
Safety and Toxicity Profile
Initial assessments indicate that at therapeutic concentrations, the compound exhibits low toxicity to normal hepatocyte cells (LO2), suggesting a favorable safety profile for potential clinical applications .
Propriétés
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O3/c1-19-13-12(14(23)20(2)15(19)24)21(8-17-13)7-11(22)18-10-5-3-9(16)4-6-10/h3-6,8H,7H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZJCZGEOSARQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














